3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid consists of a pyridine ring attached to a carboxylic acid group and a cyano group in the para position.Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Scientific Research Applications
Chelation Therapy
- Potential Chelating Agents for Iron and Aluminium : Research by Dean et al. (2009) and Dean et al. (2011) explored hydroxypyridinecarboxylic acids, similar in structure to 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid, as chelating agents for iron and aluminium. These compounds, such as 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-6-methyl-3-pyridinecarboxylic acid, demonstrated high coordination efficiency and potential for use in chelation therapy. The studies focused on their metal/ligand solution chemistry, electrochemistry, cytotoxicity, and chelation efficiency (Dean et al., 2009); (Dean et al., 2011).
Synthesis and Chemical Reactions
- Synthesis of Styryl and Polyfunctionally Substituted Pyridine Derivatives : Ho and Wang (1995) demonstrated the synthesis of styryl-3-cyano-2(1H)-pyridinethiones and polyfunctionally substituted 3-aminothieno[2,3-b]-pyridine derivatives using 3-cyano-4,6-dimethyl-2(1H)-pyridinethione. This research highlights the compound's utility in creating complex chemical structures (Ho & Wang, 1995).
Pharmaceutical Applications
- Cardiotonic Activity and Synthesis of Pyridinecarboxylic Acids : Research by Mosti et al. (1992) explored the synthesis of pyridinecarboxylic acids similar to this compound for potential cardiotonic activity. These compounds, tested for their effects on contractile activity and frequency rate in guinea pigs, suggest potential pharmaceutical applications (Mosti et al., 1992).
Fluorescent Probing
- Detection of Hg+2 Ions : Singh et al. (2017) utilized a fluorescent and stable aqueous solution of a compound similar to 3-Cyano-4,6-dimethyl-2-pyridone for selective detection of Hg+2 ions in natural water. This demonstrates the potential use of such compounds in environmental monitoring and analysis (Singh et al., 2017).
Mechanism of Action
Mode of Action
It’s known that the compound is involved in the synthesis of various heteroatom-containing polycyclic systems . The compound undergoes reactions such as allylation and halocyclization .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of various heteroatom-containing polycyclic systems , which suggests it may influence multiple biochemical pathways.
Result of Action
The compound is known to participate in the synthesis of various heteroatom-containing polycyclic systems , suggesting it may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Properties
IUPAC Name |
3-cyano-4,6-dimethylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-6(2)11-8(9(12)13)7(5)4-10/h3H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRWDLAYEMNOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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